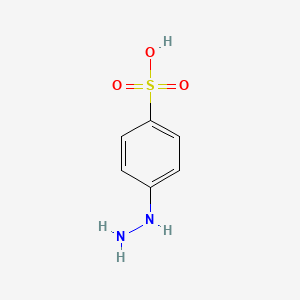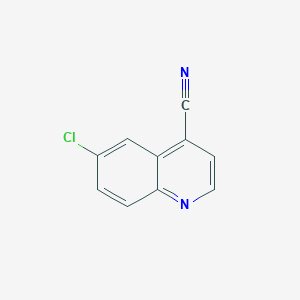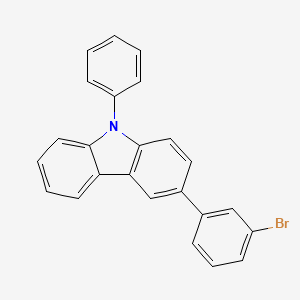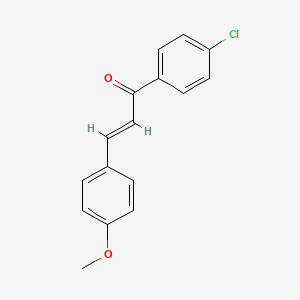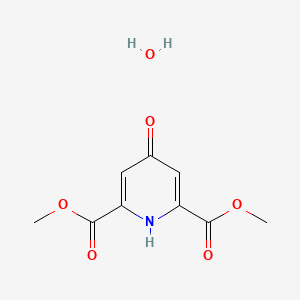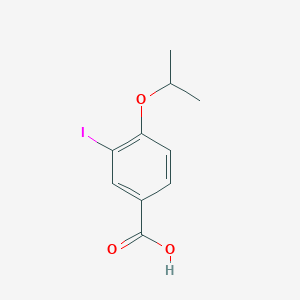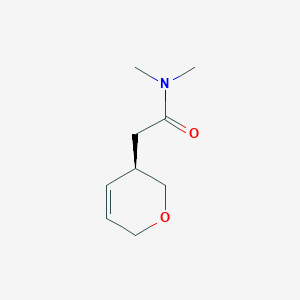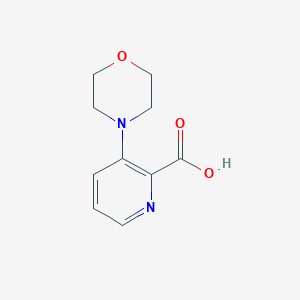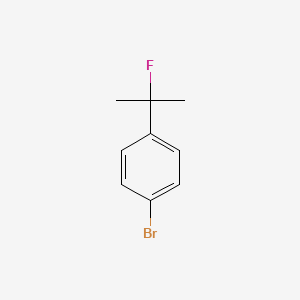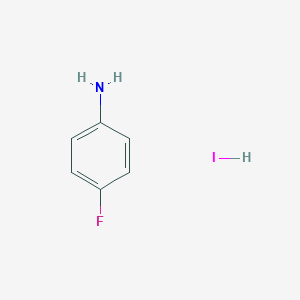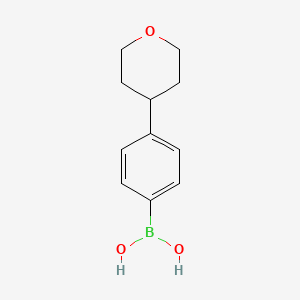
4-(4-Tetrahydropyranyl)phenylboronic acid
Vue d'ensemble
Description
4-(4-Tetrahydropyranyl)phenylboronic acid is a reagent used in the synthesis of diclhoroacetamide analogs displaying high anti-cancer activity . It is also used in the synthesis of organic semiconductors .
Molecular Structure Analysis
The molecular formula of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester, a related compound, is C17H25BO3 . Its molecular weight is 288.2 g/mol . The exact mass and monoisotopic mass are 288.1896748 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-Tetrahydropyranyl)phenylboronic acid are not detailed in the available resources, boronic acids are known to be used as building blocks and synthetic intermediates .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester, a related compound, include a molecular weight of 288.2 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, and rotatable bond count of 2 . The topological polar surface area is 27.7 Ų .
Applications De Recherche Scientifique
Diagnostic Applications
Phenylboronic acid (PBA) derivatives, including 4-(4-Tetrahydropyranyl)phenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . This property is particularly useful in diagnostic applications, where the interaction with sialic acid is a new class of molecular targets .
Therapeutic Applications
The reversible complex formation ability of PBA derivatives also opens up possibilities for therapeutic applications . For instance, PBA-based strategies for drug delivery applications are being explored .
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid-functionalized polymers have been found to display ultrahigh selectivity to cis-diol containing molecules . This property makes them useful for the enrichment of these molecules, which include nucleosides, catechols, saccharides, and glycoproteins .
Separation Applications
The pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials . These materials are widely applied in separation applications .
Sensing Applications
The pH responsive nature of PBA-functionalized materials also makes them suitable for sensing applications . For instance, fluorescent BAM nanoparticles can be produced for sensing .
Imaging Applications
The same pH responsive materials can also be used in imaging applications . This is particularly useful in medical imaging, where the materials can help visualize certain biological processes .
Diagnostic Applications
The high binding affinity and relatively high binding capacity of PBA-functionalized polymers make them suitable for diagnostic applications . For instance, they can be used for the extraction of nucleosides .
Drug Delivery Applications
Finally, the pH responsive nature of PBA-functionalized materials makes them suitable for drug delivery applications . The materials can be designed to release their payload under specific pH conditions, which can be useful for targeted drug delivery .
Safety and Hazards
The safety data sheet for a related compound, phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .
Mode of Action
The mode of action of 4-(4-Tetrahydropyranyl)phenylboronic acid is primarily through its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation .
In oxidative addition, the palladium catalyst forms a bond with the electrophilic organic group, resulting in the oxidation of palladium. In transmetalation, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 4-(4-Tetrahydropyranyl)phenylboronic acid participates, is a key biochemical pathway. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The products of this reaction can be involved in various downstream biochemical pathways, depending on the specific reactants and conditions.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their stability, solubility, and the presence of functional groups .
Result of Action
The result of the action of 4-(4-Tetrahydropyranyl)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, which can have diverse effects at the molecular and cellular levels depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 4-(4-Tetrahydropyranyl)phenylboronic acid can be influenced by various environmental factors. These include the pH of the environment, the presence of a suitable catalyst (such as palladium), and the presence of a suitable partner for the cross-coupling reaction . The reaction conditions, such as temperature and solvent, can also significantly impact the reaction .
Propriétés
IUPAC Name |
[4-(oxan-4-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUSWMGNVKBANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCOCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227314 | |
| Record name | B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tetrahydropyranyl)phenylboronic acid | |
CAS RN |
865360-62-9 | |
| Record name | B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865360-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



